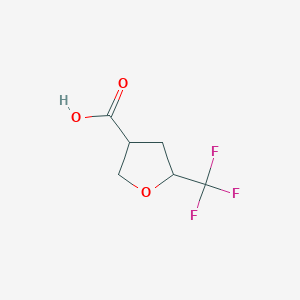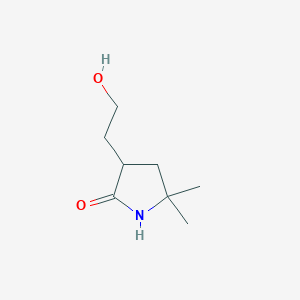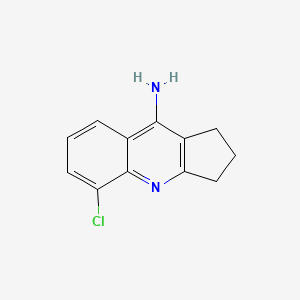![molecular formula C11H20O B13925067 1-Oxaspiro[4.7]dodecane CAS No. 62079-29-2](/img/structure/B13925067.png)
1-Oxaspiro[4.7]dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxaspiro[4.7]dodecane is a heterocyclic organic compound with the molecular formula C11H20O. It is characterized by a spiro-connected oxirane ring and a cyclooctane ring. This compound is known for its unique structural properties and has garnered interest in various fields, including chemistry and industry .
Vorbereitungsmethoden
The synthesis of 1-Oxaspiro[4.7]dodecane involves several steps:
Radical Addition: The process begins with the radical addition of acrylic acid or crotonic acid to cyclooctanol.
Cyclization: The intermediate hydroxy acid undergoes cyclization to form a lactone.
Reduction: The lactone is then reduced to a diol.
Dehydration: Finally, the diol is dehydrated to yield this compound.
Industrial production methods often follow similar routes but may involve optimized conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
1-Oxaspiro[4.7]dodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Oxaspiro[4.7]dodecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers explore its potential biological activities and interactions with biomolecules.
Medicine: Its unique structure makes it a candidate for drug development and pharmaceutical research.
Wirkmechanismus
The mechanism of action of 1-Oxaspiro[4.7]dodecane involves its interaction with specific molecular targets. The pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its unique structural features .
Vergleich Mit ähnlichen Verbindungen
1-Oxaspiro[4.7]dodecane can be compared with other spiro compounds such as spiro[5.5]undecane derivatives. These compounds share similar structural motifs but differ in their ring sizes and heteroatom compositions. The uniqueness of this compound lies in its specific ring structure and the presence of an oxygen atom within the spiro ring .
Similar compounds include:
- Spiro[5.5]undecane
- 1,3-Dioxane
- 1,3-Dithiane
- 1,3-Oxathiane
Eigenschaften
CAS-Nummer |
62079-29-2 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
1-oxaspiro[4.7]dodecane |
InChI |
InChI=1S/C11H20O/c1-2-4-7-11(8-5-3-1)9-6-10-12-11/h1-10H2 |
InChI-Schlüssel |
LDUJSEBWLVYVGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2(CCC1)CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13924998.png)


![[2-[Hydroxy-[2-(2-methylprop-2-enoyloxy)ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B13925013.png)





![5-Hydroxymethyl-2-trimethylsilyl-furo[2,3-c]pyridine](/img/structure/B13925050.png)
![Diphenyl[4-(trifluoromethyl)phenyl]phosphine](/img/structure/B13925061.png)

